REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[N:4]=[C:5]([Br:8])[S:6][CH:7]=1.[Cl:9][C:10]([Cl:15])([Cl:14])[C:11](Cl)=[O:12].N1C=CC=CC=1.C([O-])(=O)C.[Na+]>C(Cl)Cl>[Br:8][C:5]1[S:6][CH:7]=[C:3]([NH:2][C:11](=[O:12])[C:10]([Cl:15])([Cl:14])[Cl:9])[N:4]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1N=C(SC1)Br
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
reaction temperature at 0° C. with an ice bath
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was separated
|
Type
|
WASH
|
Details
|
the organic layer washed with 2N hydrochloric acid, water, sodium carbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue treated with charcoal in hexane
|
Type
|
CUSTOM
|
Details
|
recrystallised from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C(N1)NC(C(Cl)(Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 8.6% | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |